![molecular formula C20H17NO4 B6422345 N-(3-acetylphenyl)-7-methoxy-1-benzoxepine-4-carboxamide CAS No. 950381-85-8](/img/structure/B6422345.png)
N-(3-acetylphenyl)-7-methoxy-1-benzoxepine-4-carboxamide
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Overview
Description
N-(3-acetylphenyl)-7-methoxy-1-benzoxepine-4-carboxamide (NAP-MBC) is a novel synthetic compound that has been studied for its potential applications in scientific research, drug development, and other areas. NAP-MBC is a benzoxepine-based compound and is a derivative of the natural product N-acylphenylalanine. The compound has been shown to possess a variety of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. It has also been found to have anti-microbial and anti-viral properties.
Scientific Research Applications
Antiangiogenic VEGFR-2 Inhibitor
“N-(3-acetylphenyl)-7-methoxy-1-benzoxepine-4-carboxamide” could be designed as an antiangiogenic VEGFR-2 inhibitor . It has the essential pharmacophoric structural properties to interact with the catalytic pocket of VEGFR-2 . This application could be particularly useful in the development of new treatments for diseases such as cancer, where inhibiting angiogenesis (the formation of new blood vessels) can help to prevent the growth and spread of tumors .
Anticancer Studies
The compound has potential applications in anticancer studies . Its ability to inhibit VEGFR-2, a key factor in tumor angiogenesis, makes it a promising candidate for the development of new anticancer drugs .
Molecular Docking Research
The compound can be used in molecular docking research . This involves predicting the orientation of one molecule to a second when bound to each other to form a stable complex . Understanding how this compound interacts with other molecules could provide valuable insights into its potential therapeutic uses .
Biocatalysis
The compound could potentially be used in biocatalysis . Biocatalysis is a sub-discipline of enzymology that involves the use of natural catalysts, such as protein enzymes or whole cells, to conduct chemical reactions . This could lead to more environmentally friendly manufacturing processes .
Antibacterial Properties
The compound could have antibacterial properties . It could be used to develop new antibiotics to treat bacterial infections . This is particularly important given the increasing prevalence of antibiotic-resistant bacteria .
Spectral Analysis
The compound can be characterized using spectral analysis . This involves using the interaction of light with matter to study the properties of the compound . This could provide valuable information about the structure and properties of the compound .
Mechanism of Action
Target of Action
The primary target of N-(3-acetylphenyl)-7-methoxy-1-benzoxepine-4-carboxamide is currently unknown. It is known that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets through electrophilic substitution, facilitated by excessive π-electrons delocalization .
Biochemical Pathways
Indole derivatives, which share structural similarities, are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . These pathways could potentially be affected downstream by the action of N-(3-acetylphenyl)-7-methoxy-1-benzoxepine-4-carboxamide.
Pharmacokinetics
Similar compounds, such as n-(3-acetylphenyl)decanamide, have been found to have high gi absorption and bbb permeability . These properties could potentially impact the bioavailability of N-(3-acetylphenyl)-7-methoxy-1-benzoxepine-4-carboxamide.
Result of Action
Based on the known effects of similar compounds, it can be hypothesized that this compound may have a range of biological activities, potentially including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
properties
IUPAC Name |
N-(3-acetylphenyl)-7-methoxy-1-benzoxepine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c1-13(22)14-4-3-5-17(11-14)21-20(23)15-8-9-25-19-7-6-18(24-2)12-16(19)10-15/h3-12H,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCWVVMLBKHJGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(C=CC(=C3)OC)OC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-7-methoxy-1-benzoxepine-4-carboxamide |
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